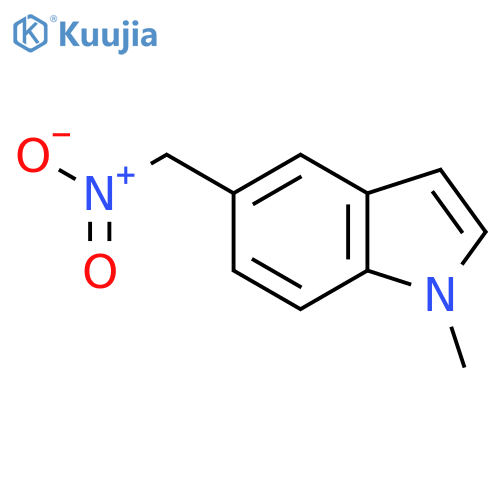Cas no 2229484-90-4 (1-methyl-5-(nitromethyl)-1H-indole)

2229484-90-4 structure
商品名:1-methyl-5-(nitromethyl)-1H-indole
1-methyl-5-(nitromethyl)-1H-indole 化学的及び物理的性質
名前と識別子
-
- 1-methyl-5-(nitromethyl)-1H-indole
- 2229484-90-4
- EN300-1788748
-
- インチ: 1S/C10H10N2O2/c1-11-5-4-9-6-8(7-12(13)14)2-3-10(9)11/h2-6H,7H2,1H3
- InChIKey: PUOWPTKYAHWNAD-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](CC1C=CC2=C(C=CN2C)C=1)=O
計算された属性
- せいみつぶんしりょう: 190.074227566g/mol
- どういたいしつりょう: 190.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 50.8Ų
1-methyl-5-(nitromethyl)-1H-indole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1788748-0.25g |
1-methyl-5-(nitromethyl)-1H-indole |
2229484-90-4 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1788748-5.0g |
1-methyl-5-(nitromethyl)-1H-indole |
2229484-90-4 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-1788748-2.5g |
1-methyl-5-(nitromethyl)-1H-indole |
2229484-90-4 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1788748-10.0g |
1-methyl-5-(nitromethyl)-1H-indole |
2229484-90-4 | 10g |
$4236.0 | 2023-06-02 | ||
| Enamine | EN300-1788748-1g |
1-methyl-5-(nitromethyl)-1H-indole |
2229484-90-4 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1788748-5g |
1-methyl-5-(nitromethyl)-1H-indole |
2229484-90-4 | 5g |
$2858.0 | 2023-09-19 | ||
| Enamine | EN300-1788748-0.1g |
1-methyl-5-(nitromethyl)-1H-indole |
2229484-90-4 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1788748-0.05g |
1-methyl-5-(nitromethyl)-1H-indole |
2229484-90-4 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1788748-0.5g |
1-methyl-5-(nitromethyl)-1H-indole |
2229484-90-4 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1788748-10g |
1-methyl-5-(nitromethyl)-1H-indole |
2229484-90-4 | 10g |
$4236.0 | 2023-09-19 |
1-methyl-5-(nitromethyl)-1H-indole 関連文献
-
1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
2229484-90-4 (1-methyl-5-(nitromethyl)-1H-indole) 関連製品
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
